2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol
Description
2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is a phenolic derivative featuring a tetrahydronaphthalenylamino-methyl substituent at the 6-position and an ethoxy group at the 2-position of the phenol ring. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol and a CAS number of 1021028-23-8 . The compound has been commercially available in small quantities (e.g., 1–10 mg) but is currently listed as discontinued by suppliers like Santa Cruze and CymitQuimica . Its structural uniqueness lies in the tetrahydronaphthalene (tetralin) moiety, a partially hydrogenated naphthalene system, which enhances lipophilicity and may influence binding interactions in biological or material science applications.
Properties
IUPAC Name |
2-ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-18-12-6-9-15(19(18)21)13-20-17-11-5-8-14-7-3-4-10-16(14)17/h5-6,8-9,11-12,20-21H,2-4,7,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTWIPORAGLNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC3=C2CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol typically involves the reaction of 2-ethoxyphenol with 5,6,7,8-tetrahydronaphthalen-1-ylamine under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research has shown that compounds with similar structures exhibit notable antioxidant properties. The presence of the phenolic hydroxyl group is crucial for this activity, allowing the compound to scavenge free radicals effectively. A study indicated that derivatives of phenolic compounds can reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases related to oxidative stress.
Antimicrobial Properties
Preliminary studies indicate that 2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes. The Minimum Inhibitory Concentration (MIC) against specific strains is as follows:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
Emerging research suggests that this compound may inhibit viral replication. In vitro assays have demonstrated efficacy against certain viruses, although specific data on this compound are still being investigated.
Biochemical Research
Protein Interaction Studies
The compound is utilized in proteomics to study protein interactions and modifications. Its ability to bind to specific proteins allows researchers to investigate biochemical pathways and cellular processes.
Mechanism of Action
The interaction of this compound with molecular targets can alter the activity and function of proteins and enzymes. This property is essential for understanding its role in various biochemical pathways.
Materials Science
Development of Functional Materials
Due to its unique chemical structure, this compound can be incorporated into polymer matrices or coatings to enhance material properties such as thermal stability and mechanical strength. Its phenolic nature provides opportunities for developing advanced materials with specific functional characteristics.
Study on Antioxidant Effects
A recent study investigated the antioxidant capacity of various phenolic compounds, including derivatives similar to this compound. Results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls.
Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial effects were tested against clinical isolates of bacteria. The results confirmed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent.
Antiviral Mechanism Exploration
Research focused on the antiviral properties revealed that the compound could inhibit viral replication in vitro. Further studies are ongoing to elucidate the specific mechanisms involved.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s ethoxy group and tetralin moiety confer moderate lipophilicity. Analogs with diethoxy substituents (e.g., sc-495315) are more hydrophobic, while nitro-substituted derivatives (e.g., ) exhibit higher polarity due to the electron-withdrawing nitro group.
- The Schiff base analog () introduces an imine group, enabling coordination to metals like vanadium, which is absent in the target compound.
Steric and Electronic Modulation: Bulky substituents (e.g., 2,5-dimethylphenyl in sc-495316) may hinder molecular packing or binding interactions compared to the target compound’s smaller tetralin group.
Pharmaceutical and Coordination Chemistry Analogs
Key Observations:
Biological Relevance: Naphthoquine phosphate () shares the tetralin moiety but incorporates a quinoline ring and tert-butylamino group, highlighting the pharmacological versatility of tetralin systems. The target compound lacks such extended conjugation, which may limit its bioactivity. Drospirenone derivatives () utilize tetralin in steroidal frameworks, emphasizing the scaffold’s adaptability in drug design.
Coordination Chemistry: The Schiff base analog () forms stable dioxovanadium(V) complexes via phenolate O, imine N, and amine N donors.
Biological Activity
2-Ethoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structural formula can be represented as:
This structure includes an ethoxy group and a tetrahydronaphthalene moiety that may contribute to its biological properties.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have highlighted the anticancer potential of phenolic compounds. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation. A study demonstrated that similar compounds induce apoptosis in various cancer cell lines by activating caspase pathways .
Antimicrobial Effects
Compounds with phenolic structures often display antimicrobial properties. In vitro studies have shown that this compound exhibits activity against certain bacterial strains. This could be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting that compounds like this compound may have neuroprotective effects. These effects are likely due to their ability to modulate oxidative stress and inflammation in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic hydroxyl groups can donate hydrogen atoms to free radicals.
- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress pathways.
- Gene Expression Modulation : Similar compounds have been shown to influence the expression of genes related to apoptosis and cell cycle regulation.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that a related compound induced apoptosis in breast cancer cells by activating the intrinsic pathway involving mitochondrial dysfunction. The study noted significant reductions in cell viability at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed inhibition zones comparable to standard antibiotics at specific concentrations (20 µg/mL) indicating potential for development into therapeutic agents .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
